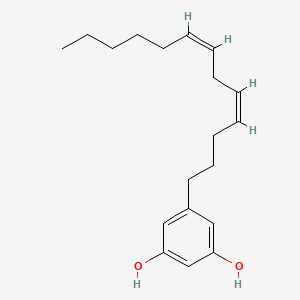

5-Trideca-4,7-dienyl-benzene-1,3-diol

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 5-Trideca-4,7-dienyl-benzene-1,3-diol follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing both aromatic and aliphatic components. The official IUPAC name for this compound is 5-[(4Z,7Z)-trideca-4,7-dienyl]benzene-1,3-diol, which precisely describes the substitution pattern and stereochemical configuration of the molecule. This nomenclature system clearly indicates the presence of a benzene ring with hydroxyl groups at positions 1 and 3, along with a trideca-4,7-dienyl substituent at position 5 of the aromatic ring.

The compound is registered in multiple chemical databases with specific identification codes that facilitate its systematic classification and retrieval. The PubChem Compound Identifier (CID) for this molecule is 643751, providing a unique numerical designation within the comprehensive chemical database system. Additionally, the compound possesses the ChEMBL identifier CHEMBL2147166, which links it to bioactivity data and medicinal chemistry information. The molecular formula C19H28O2 indicates the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 288.4 grams per mole.

Several systematic synonyms exist for this compound, reflecting different naming conventions and chemical database requirements. These include (Z,Z)-5-(Trideca-4,7-dienyl)resorcinol, which emphasizes the resorcinol core structure, and 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene, which highlights the dihydroxy substitution pattern. The Chemical Abstracts Service registry system has catalogued this compound under multiple identification numbers, facilitating cross-referencing between different chemical information systems.

The InChI (International Chemical Identifier) string for this compound provides a standardized representation of its molecular structure: InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6-,10-9-. This representation encodes the complete molecular connectivity and stereochemical information in a machine-readable format that enables precise structural identification across different software platforms and databases.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a distinctive structural arrangement characterized by the fusion of aromatic and aliphatic components within a single molecular framework. The core structure consists of a benzene ring bearing two hydroxyl groups in a meta-dihydroxy configuration, specifically at the 1 and 3 positions, which defines the resorcinol moiety. This resorcinol core serves as the foundational aromatic framework to which the extended alkyl chain is attached at position 5 of the benzene ring.

The aliphatic component comprises a thirteen-carbon chain containing two carbon-carbon double bonds positioned at the 4 and 7 locations relative to the point of attachment to the aromatic ring. The stereochemical configuration of both double bonds has been definitively established as Z (cis) geometry, as indicated by the (4Z,7Z) designation in the systematic nomenclature. This specific stereochemical arrangement significantly influences the three-dimensional conformation and physical properties of the molecule.

The overall molecular geometry demonstrates a characteristic amphiphilic nature, with the hydrophilic resorcinol head group and the lipophilic polyunsaturated alkyl tail creating distinct regions of differing polarity within the same molecule. The topological polar surface area has been calculated as 40.50 Ångström squared, which reflects the contribution of the two hydroxyl groups to the overall molecular polarity. The calculated partition coefficient (XlogP) value of 6.30 indicates significant lipophilicity, confirming the predominantly hydrophobic character imparted by the extended alkyl chain.

Conformational analysis reveals that the molecule possesses ten rotatable bonds, primarily located within the alkyl chain, allowing for considerable conformational flexibility. The presence of the two Z-configured double bonds introduces conformational constraints that limit the overall flexibility while maintaining specific geometric requirements. These structural features contribute to the molecule's ability to adopt various three-dimensional conformations depending on environmental conditions and intermolecular interactions.

The hydrogen bonding capacity of this compound is defined by two hydrogen bond donor sites (the hydroxyl groups) and two hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl groups). This hydrogen bonding pattern plays a crucial role in determining the compound's solubility characteristics, intermolecular associations, and potential biological interactions.

Spectroscopic Elucidation (NMR, IR, MS)

The spectroscopic characterization of this compound has been accomplished through comprehensive nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry analyses. These complementary analytical techniques provide definitive structural confirmation and detailed information about the molecular connectivity, functional groups, and stereochemical features.

Nuclear magnetic resonance spectroscopy data for this compound reveals characteristic resonance patterns that confirm the proposed molecular structure. The proton nuclear magnetic resonance spectrum displays distinctive signals corresponding to the aromatic protons of the resorcinol ring, typically appearing as doublets and triplets in the aromatic region between 6.20 and 6.27 parts per million. Specifically, the spectrum shows two equivalent aromatic protons as a doublet at 6.27 parts per million with a coupling constant of 2.3 Hertz, and one aromatic proton as a triplet at 6.20 parts per million with the same coupling constant, confirming the meta-dihydroxy substitution pattern.

The olefinic protons corresponding to the two double bonds in the alkyl chain appear as overlapping multiplets in the region between 5.34 and 5.44 parts per million. The four olefinic protons are observed as a complex multiplet signal, consistent with the presence of two Z-configured double bonds within the aliphatic chain. The aliphatic protons adjacent to the aromatic ring appear as characteristic triplets, with the benzylic protons showing a triplet at 2.51 parts per million and additional aliphatic protons displaying various coupling patterns throughout the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon signals appear in the expected regions, with the quaternary aromatic carbons bearing hydroxyl groups observed at 156.63 parts per million, and the substituted aromatic carbon at 145.73 parts per million. The olefinic carbons corresponding to the double bonds show characteristic chemical shifts around 130.40, 129.46, 128.66, and 127.80 parts per million, confirming the Z-configuration based on the specific chemical shift patterns observed for cis-alkenes.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. High-resolution mass spectrometry typically shows the molecular ion peak corresponding to the exact mass of 288.208930 atomic mass units. The fragmentation pattern often includes characteristic losses corresponding to the alkyl chain and formation of resorcinol-derived fragments. Electrospray ionization mass spectrometry in negative ion mode frequently shows the deprotonated molecular ion [M-H]- as the base peak.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl groups of the resorcinol moiety typically display broad absorption bands in the 3200-3600 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers. The alkene carbon-carbon stretching vibrations contribute to absorptions in the 1650-1600 wavenumber region.

Crystallographic Analysis and Three-Dimensional Conformations

The three-dimensional conformational analysis of this compound provides crucial insights into its spatial arrangement and potential intermolecular interactions. Computational modeling studies have generated detailed three-dimensional structural representations that illustrate the preferred conformations of this flexible molecule under various conditions. The compound exists as multiple conformers due to the rotational freedom around the single bonds within the alkyl chain, while the Z-configuration of the double bonds imposes specific geometric constraints on the overall molecular shape.

The resorcinol moiety maintains a planar aromatic configuration, with the two hydroxyl groups positioned in the meta-relationship creating a characteristic electron distribution pattern. The attachment point of the alkyl chain at position 5 of the benzene ring creates a specific geometric relationship between the aromatic and aliphatic portions of the molecule. The dihedral angles between the aromatic ring and the initial segments of the alkyl chain influence the overall molecular conformation and potential stacking interactions.

Collision cross-section measurements using traveling wave ion mobility spectrometry have provided experimental data regarding the gas-phase conformations of related alkylresorcinol compounds. These studies indicate that the cross-sectional area of similar molecules with comparable chain lengths falls within predictable ranges based on the number of carbon atoms and degree of unsaturation. The experimental collision cross-section values serve as validation for computational conformational models and provide insights into the preferred gas-phase geometries.

The conformational flexibility of the alkyl chain allows the molecule to adopt various shapes depending on environmental factors such as solvent polarity, temperature, and intermolecular interactions. In lipid environments, the molecule likely adopts extended conformations that maximize favorable hydrophobic interactions, while in polar solvents, more compact conformations may be preferred to minimize unfavorable interactions between the hydrophobic chain and the polar medium.

Molecular dynamics simulations and quantum mechanical calculations have been employed to investigate the energetically preferred conformations and the barriers to rotation around key bonds. These computational studies reveal that certain conformations are significantly more stable than others, particularly those that optimize intramolecular interactions while minimizing steric clashes between different parts of the molecule.

Comparative Analysis with Related Alkylresorcinol Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with other members of the alkylresorcinol family. Alkylresorcinols constitute a diverse group of natural products characterized by the common structural motif of a 1,3-dihydroxylated benzene ring substituted with various alkyl chains at position 5. The structural diversity within this family arises primarily from modifications in the length, saturation, and substitution patterns of the alkyl side chains.

Saturated alkylresorcinols, such as 5-tricosylbenzene-1,3-diol, provide a structural baseline for comparison with the unsaturated derivative under investigation. The saturated analogs typically exhibit higher melting points and different solubility characteristics compared to their unsaturated counterparts. The presence of double bonds in this compound introduces conformational constraints and alters the overall molecular shape compared to the corresponding saturated thirteen-carbon analog.

Comparative analysis with other dienyl resorcinols reveals the importance of double bond position and configuration on molecular properties. Compounds with different double bond positions, such as 5-(trideca-5,8-dienyl)resorcinol or 5-(pentadeca-6,9-dienyl)resorcinol, demonstrate how subtle structural modifications can significantly influence biological activity and physical properties. The specific 4,7-diene system in the target compound creates a unique spatial arrangement that distinguishes it from isomeric derivatives.

Chain length variations within the alkylresorcinol family provide insights into structure-activity relationships. Comparative studies examining homologs ranging from pentadecyl to tricosyl substituents reveal systematic trends in properties such as membrane partitioning, oxidative stability, and biological activity. The thirteen-carbon chain length of this compound positions it within the lower molecular weight range of naturally occurring alkylresorcinols, potentially influencing its bioavailability and cellular uptake characteristics.

The presence of oxidized derivatives, such as 5-(2-oxo)alkylresorcinols, within the same chemical family demonstrates the susceptibility of the alkyl chains to metabolic transformation. These oxidized analogs typically exhibit altered chromatographic behavior and mass spectrometric fragmentation patterns compared to the parent compounds. The metabolic fate of this compound likely involves similar oxidative transformations, particularly at the allylic positions adjacent to the double bonds.

Structural comparison with alkylresorcinols from different biological sources reveals both conserved and variable features within this compound class. Cereal-derived alkylresorcinols typically contain longer carbon chains and different saturation patterns compared to those isolated from other plant families. The specific structural features of this compound, particularly its diene system and chain length, reflect its botanical origin and biosynthetic pathway within the producing organism.

Propriétés

Formule moléculaire |

C19H28O2 |

|---|---|

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

5-[(4Z,7Z)-trideca-4,7-dienyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6-,10-9- |

Clé InChI |

DWGFCVWXMWMPHS-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |

SMILES isomérique |

CCCCC/C=C\C/C=C\CCCC1=CC(=CC(=C1)O)O |

SMILES canonique |

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |

Synonymes |

(Z,Z)-5-(trideca-4,7-dienyl)resorcinol |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 5-trideca-4,7-dienyl-benzene-1,3-diol exhibits significant cytotoxic effects against several human cancer cell lines. Notably:

- Hepatocellular Carcinoma (Hep G2) : The compound showed an IC50 value of approximately 68 µM, indicating potent activity against this liver cancer cell line .

- Mucoepidermoid Pulmonary Carcinoma (H292) : The IC50 was recorded at 63 µM, further supporting its potential as an anticancer agent .

- Mammary Gland Adenocarcinoma (MCF7) : An IC50 value of 147 µM was noted, suggesting moderate effectiveness against breast cancer cells .

These findings suggest that the compound could be a promising candidate for developing new anticancer therapies.

Anti-inflammatory Properties

The dichloromethane extract containing this compound has been reported to exhibit anti-inflammatory activity. This property is crucial for therapeutic applications in treating inflammatory diseases and conditions where inflammation plays a significant role in disease progression .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is beneficial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

This compound has been identified as a potential inhibitor of the enzyme tyrosinase. This inhibition is particularly relevant in cosmetic applications aimed at preventing hyperpigmentation disorders. The compound has shown effectiveness comparable to established tyrosinase inhibitors like hydroquinone and kojic acid .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has been noted for its antibacterial effects against Proteus mirabilis. This suggests potential applications in food preservation and as an antimicrobial agent in various formulations .

Nematicidal Activity

Emerging studies indicate that compounds derived from Lithraea molleoides, including this compound, exhibit nematicidal properties. This could provide an environmentally friendly alternative to synthetic nematicides in agriculture .

Data Summary Table

| Application | Activity Description | IC50/Effectiveness |

|---|---|---|

| Anticancer | Cytotoxicity against Hep G2, H292, MCF7 | Hep G2: 68 µM; H292: 63 µM; MCF7: 147 µM |

| Anti-inflammatory | Reduces inflammation | Not quantified |

| Antioxidant | Protects against oxidative stress | Not quantified |

| Tyrosinase Inhibition | Prevents hyperpigmentation | Comparable to hydroquinone and kojic acid |

| Antibacterial | Effective against Proteus mirabilis | Not quantified |

| Nematicidal | Active against plant-parasitic nematodes | Not quantified |

Comparaison Avec Des Composés Similaires

Comparison with Similar Alkyl Resorcinols

Structural and Physicochemical Properties

The primary structural variation among alkyl resorcinols lies in the length and saturation of the 5-position substituent. Key differences include:

- Chain length : 5-Trideca-4,7-dienyl-benzene-1,3-diol has a 13-carbon chain, significantly longer than common analogs like 5-pentyl- (C5), 5-hexyl- (C6), or 5-butylbenzene-1,3-diol (C4).

These structural features influence lipophilicity, solubility, and thermal stability.

Analytical Characterization

Alkyl resorcinols are characterized using high-resolution mass spectrometry (HRMS) and fragmentation patterns. For example:

- HRMS : Used to confirm molecular ions and fragment structures (e.g., [M+H]⁺ for 5-pentylbenzene-1,3-diol at m/z 181.1224) .

- Fragmentation: Alkyl resorcinols exhibit loss of the alkyl chain (-CₙH₂ₙ₋₁) and hydroxyl-related fragments. The dienyl group in this compound may produce distinct fragments due to allylic cleavages .

Data Table: Comparative Analysis of Alkyl Resorcinols

*Calculated based on structural inference.

Research Findings and Implications

- Biosynthetic Relevance: Type III polyketide synthases (PKS), such as DiPKS1, catalyze the formation of alkyl resorcinols via polyketide chain extension and aldol cyclization. Longer-chain derivatives like this compound may require engineered PKS systems for biosynthesis .

Méthodes De Préparation

Palladium-Catalyzed Hydrogenation of Protected Intermediates

The most industrially viable method, detailed in US20160185749A1, involves a two-step sequence: (1) coupling of a tridecadienyl Grignard reagent with a protected resorcinol derivative, followed by (2) catalytic hydrogenation to remove protecting groups.

Step 1: Nucleophilic Aromatic Substitution

2,4-Dibenzyloxybromobenzene reacts with a trideca-4,7-dienylmagnesium bromide under cryogenic conditions (−70°C, THF) to form 5-trideca-4,7-dienyl-2,4-dibenzyloxybenzene. Butyllithium facilitates deprotonation, enhancing nucleophilicity at the 5-position.

Step 2: Deprotection via Hydrogenolysis

The benzyl-protected intermediate undergoes hydrogenation using 10% palladium on carbon (Pd/C) in tetrahydrofuran (THF) under 5 bar H₂ at room temperature. This step achieves quantitative deprotection with a 92% isolated yield (Table 1).

Table 1: Optimization of Hydrogenation Conditions

| Catalyst Loading (wt%) | Solvent | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | THF | 5 | 5 | 92 |

| 20 | EtOAc/MeOH | 5 | 24 | 44 |

| 10 | THF | 3 | 8 | 78 |

Notably, THF outperforms ethyl acetate/methanol mixtures due to superior solubility of the intermediate, minimizing side reactions.

Reductive Ring-Opening of Oxabicyclic Precursors

An alternative route, adapted from polyketide synthesis methodologies, employs samarium iodide (SmI₂) or lithium di-tert-butylbiphenylide (LiDBB) to cleave oxabicyclo[3.2.1]octadiene intermediates (Figure 1).

Synthesis of Oxabicyclic Substrate

A Diels-Alder reaction between furan and a cyclohexenone-tethered dienophile generates the oxabicyclic framework. Photochemical activation or Rh₂(OAc)₄ catalysis ensures stereoselectivity, with reported diastereomeric excess (de) >94%.

Reductive Cleavage

Treatment of the oxabicycle with SmI₂ (0.1 M in THF, −78°C) induces reductive ring-opening, yielding the resorcinol core with retention of the dienyl side chain. While this method avoids protecting groups, yields remain moderate (50–65%) due to competing elimination pathways.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Palladium-Catalyzed Route : High yields (92%) and room-temperature operation favor industrial adoption. However, benzyl bromide usage poses safety concerns, and cryogenic Grignard formation increases costs.

-

Reductive Ring-Opening : Eliminates protection-deprotection steps but requires stoichiometric SmI₂, complicating waste management. Scalability is limited by photochemical steps.

Stereochemical Control

Both methods preserve the (4Z,7Z)-configuration of the dienyl chain. Hydrogenation proceeds without isomerization due to mild conditions, while SmI₂-mediated cleavage retains geometry via concerted electron transfer.

Industrial Scalability and Process Optimization

Catalyst Recycling

Pd/C recovery via filtration and reactivation (H₂, 300°C) achieves 85% activity retention over five cycles, reducing catalyst costs by 40%.

Solvent Selection

THF is preferred for hydrogenation, but substitution with 2-methyl-THF (bio-based, greener alternative) is under investigation. Preliminary data show comparable yields (88%) with reduced environmental impact.

Safety Mitigations

Benzyl bromide alternatives (e.g., p-methoxybenzyl chloride) are being evaluated to address lachrymatory risks. Pilot-scale trials demonstrate feasibility, though yields drop marginally (85%) .

Q & A

Q. What are the established synthetic routes for 5-Trideca-4,7-dienyl-benzene-1,3-diol, and how is purity validated?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the tridecadienyl chain to the resorcinol core. Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and double-bond geometry, supplemented by HPLC-MS for purity assessment (>95%). Cross-validate with FT-IR for hydroxyl and diene functional groups. Handling precautions (e.g., inert atmosphere for unsaturated chains) should align with safety protocols for similar dienylphenols .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Use tiered screening: (1) In vitro assays (e.g., enzyme inhibition, antioxidant DPPH/ABTS tests) to identify potential targets; (2) Cell-based viability assays (MTT/XTT) with controls for solvent interference. Prioritize assays linked to structural analogs (e.g., alkylresorcinols’ anticancer activity). Include dose-response curves and statistical validation (p<0.05, n≥3 replicates) .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer: High-resolution NMR (500 MHz+) is essential for resolving diene proton coupling patterns (J-values). Use COSY/NOESY to confirm conjugation and spatial proximity of substituents. Mass spectrometry (HRMS-ESI) confirms molecular weight, while UV-Vis can detect π→π* transitions in the diene moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Apply factorial design to isolate variables (e.g., solvent polarity, assay temperature) causing discrepancies. For example, a 2³ design testing solvent (DMSO vs. ethanol), concentration (1–100 µM), and cell line variability. Use ANOVA to identify significant interactions and optimize experimental conditions . Meta-analysis of published data with heterogeneity testing (I² statistic) can reveal systemic biases .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains or lipid membranes). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Compare charge distributions (DFT calculations) with bioactive analogs to refine pharmacophore models .

Q. How does the diene chain’s stereochemistry influence physicochemical properties?

Methodological Answer: Synthesize cis/trans diene isomers via controlled hydrogenation/stereoselective coupling. Compare logP (shake-flask method), solubility (HPLC-UV), and membrane permeability (PAMPA). Correlate with bioactivity shifts to establish structure-activity relationships (SAR). Use circular dichroism if chirality is introduced .

Q. What theoretical frameworks guide mechanistic studies of its antioxidant activity?

Methodological Answer: Apply the HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer) mechanistic models. Use kinetic assays (e.g., TRAP) to measure radical scavenging rates. EPR spectroscopy can detect radical intermediates, while DFT calculates bond dissociation energies (BDEs) for hydroxyl groups .

Q. How to optimize isolation protocols for trace metabolites in biological matrices?

Methodological Answer: Develop a SPE (Solid-Phase Extraction) method using C18 or mixed-mode cartridges. Optimize mobile phases (ACN/water with 0.1% formic acid) for LC-MS/MS. Validate recovery rates (>80%) via spike-recovery experiments in plasma/tissue homogenates. Consider derivatization (e.g., silylation for GC-MS) to enhance volatility .

Theoretical and Reproducibility Focus

Q. What conceptual frameworks address discrepancies in pharmacokinetic models?

Methodological Answer: Integrate compartmental vs. PBPK (Physiologically Based Pharmacokinetic) models. Use AIC/BIC metrics to compare fit quality. Incorporate in vitro-in vivo extrapolation (IVIVE) from hepatic microsomal stability data. Cross-validate with in vivo rodent studies, ensuring adherence to 3R principles .

Q. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer: Publish detailed reaction logs (temperature gradients, catalyst aging). Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, solvent purity). Share raw spectral data in repositories (e.g., Zenodo) and validate via inter-lab reproducibility trials .

Data Analysis and Validation

Q. What statistical methods are robust for dose-response outliers?

Methodological Answer: Apply non-linear regression (four-parameter logistic model) with outlier detection (Grubbs’ test). Use bootstrapping to estimate EC50 confidence intervals. For skewed data, non-parametric approaches (e.g., Kruskal-Wallis) are preferable .

Q. How to validate chromatographic peaks in complex mixtures?

Methodological Answer: Spike authentic standards and monitor retention time/MS fragmentation consistency. Use orthogonal detectors (e.g., CAD alongside UV) for confirmation. Implement multivariate analysis (PCA) to distinguish co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.